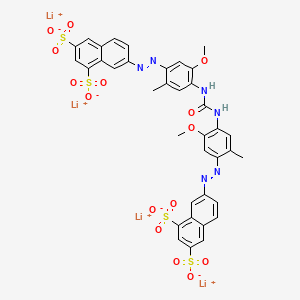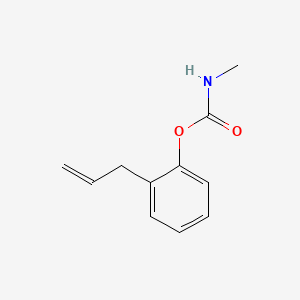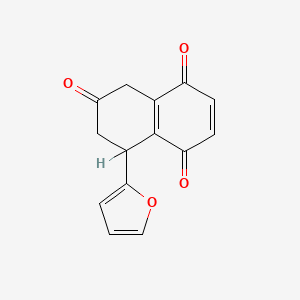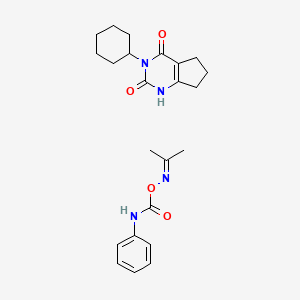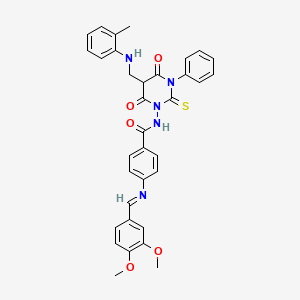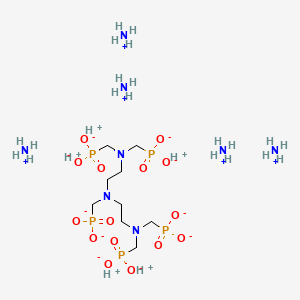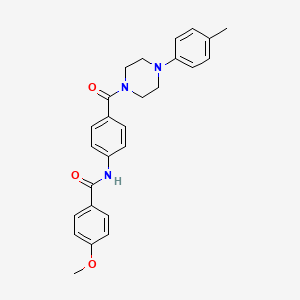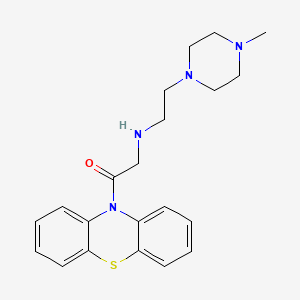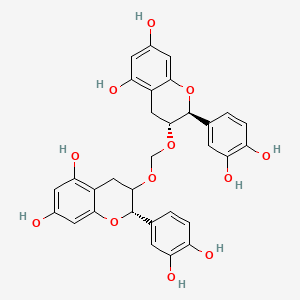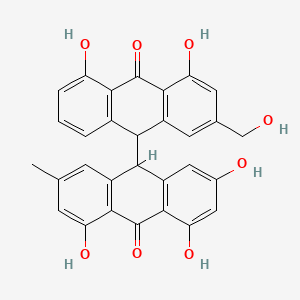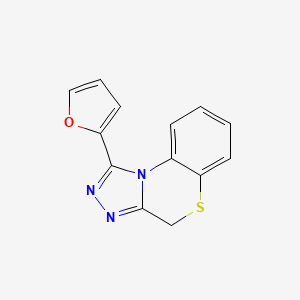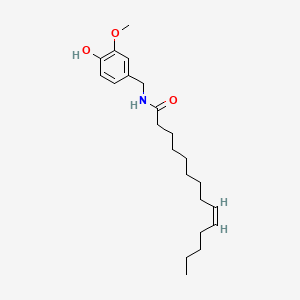
9-Tetradecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is a complex organic compound characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group attached to a tetradecenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide typically involves a multi-step process. One common method starts with the preparation of the 4-hydroxy-3-methoxybenzylamine, which is then reacted with a tetradecenoyl chloride under basic conditions to form the desired amide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the tetradecenamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amides, and various substituted phenyl derivatives.
Scientific Research Applications
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding with proteins, affecting their function. Additionally, the compound’s structure allows it to interact with lipid membranes, potentially altering membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N(Z)-((4-Hydroxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((3-Methoxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-decenamide
Uniqueness
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions with biological targets compared to similar compounds with only one substituent.
Properties
CAS No. |
95548-12-2 |
|---|---|
Molecular Formula |
C22H35NO3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetradec-9-enamide |
InChI |
InChI=1S/C22H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(25)23-18-19-15-16-20(24)21(17-19)26-2/h6-7,15-17,24H,3-5,8-14,18H2,1-2H3,(H,23,25)/b7-6- |
InChI Key |
MPJJUXAOMCGCAB-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


